6-Chloroquinoline-3-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI Key |
COQKDAAONXOLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)NN |
Origin of Product |
United States |
Synthesis and Chemical Properties of 6 Chloroquinoline 3 Carbohydrazide
The synthesis of 6-Chloroquinoline-3-carbohydrazide typically involves a multi-step process. A common starting material is 6-chloroquinoline (B1265530), which can be prepared through established synthetic routes like the Skraup-Doebner-von Miller reaction. chemicalbook.com The 3-carbohydrazide functional group is often introduced by first converting a precursor, such as a carboxylic acid or an ester at the 3-position of the quinoline (B57606) ring, into the corresponding hydrazide. This is generally achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303).
The chemical properties of this compound are dictated by the interplay of the quinoline ring system and the hydrazide group. The quinoline core is relatively stable, while the hydrazide moiety is reactive and can participate in various chemical transformations. For instance, it can be readily converted into hydrazones by condensation with aldehydes and ketones, or cyclized to form various five- and six-membered heterocyclic rings. This reactivity is a key feature that allows for the generation of diverse chemical libraries for biological screening.
Spectroscopic Characterization Techniques in Structural Elucidation of 6 Chloroquinoline 3 Carbohydrazide and Derivatives
Vibrational Spectroscopy (Fourier Transform Infrared) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 6-Chloroquinoline-3-carbohydrazide and its derivatives, FT-IR spectra provide tell-tale signatures of their key structural components.
Key vibrational frequencies observed in the FT-IR spectra of these compounds and their derivatives typically include:
N-H Stretching: The presence of the hydrazide group is confirmed by stretching vibrations of the N-H bonds, which typically appear in the region of 3100-3500 cm⁻¹. For instance, in some derivatives, an N-H amide stretch is observed around 3176 cm⁻¹ mdpi.com.
C=O Stretching: The carbonyl group (C=O) of the carbohydrazide (B1668358) moiety gives a strong absorption band, usually in the range of 1640-1680 cm⁻¹. In a specific derivative, this peak was noted at 1641 cm⁻¹ mdpi.com.
C=N Stretching: The stretching vibration of the C=N bond within the quinoline (B57606) ring system is typically found in the 1590-1620 cm⁻¹ region. For a derivative, this was observed at 1619 cm⁻¹ (azomethine) and 1595 cm⁻¹ (quinoline) mdpi.com.
C-Cl Stretching: The presence of the chlorine atom attached to the quinoline ring is indicated by a C-Cl stretching vibration, which is generally observed in the lower frequency region of the spectrum, around 741 cm⁻¹ mdpi.com.
Aromatic C-H Stretching: The stretching of C-H bonds in the aromatic quinoline ring is usually seen above 3000 cm⁻¹. orientjchem.org
These characteristic absorption bands collectively provide a molecular fingerprint, confirming the presence of the essential functional groups that define the this compound scaffold and its analogs. The precise positions of these peaks can be influenced by the specific substitutions on the quinoline ring or the hydrazide moiety.
Table 1: Key FT-IR Vibrational Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretching | 3176 | mdpi.com |
| Carbonyl C=O | Stretching | 1641 | mdpi.com |
| Azomethine C=N | Stretching | 1619 | mdpi.com |
| Quinoline C=N | Stretching | 1595 | mdpi.com |
| C-Cl | Stretching | 741 | mdpi.com |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton of this compound and its derivatives. mdpi.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of this compound, key signals include:
Amide and Azomethine Protons: The proton of the amide group (-NH-) typically appears as a singlet at a high chemical shift (δ), for example, at 12.43 ppm in one derivative mdpi.com. The azomethine proton (-HC=N-) of a Schiff base derivative can be observed as a singlet around 9.36 ppm mdpi.com.
Quinoline Ring Protons: The protons on the quinoline ring system resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern on the ring. For instance, protons H1 and H3 of the quinoline ring in a derivative were seen as singlets at 8.98 and 8.92 ppm, respectively mdpi.com.
Other Aromatic Protons: Protons of other aromatic rings, if present in a derivative, will also appear in the δ 7.0-8.5 ppm range, with their multiplicity and integration providing structural clues mdpi.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key carbon signals for this compound and its derivatives include:
Carbonyl Carbon: The carbon of the C=O group in the carbohydrazide moiety is typically observed in the downfield region of the spectrum, often around 160-175 ppm.
Quinoline Ring Carbons: The carbon atoms of the quinoline ring system show signals in the aromatic region, generally between 110 and 150 ppm. The carbon atom attached to the chlorine (C-6) and the carbons adjacent to the nitrogen atom will have distinct chemical shifts.
Other Aromatic Carbons: Any additional aromatic rings in the derivatives will also have their carbon signals in the aromatic region of the spectrum.
The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the structure of this compound and its derivatives. researchgate.netchemicalbook.com
Table 2: Representative ¹H NMR Chemical Shifts for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -NH- (Amide) | 12.43 | singlet | mdpi.com |
| -HC=N- (Azomethine) | 9.36 | singlet | mdpi.com |
| Quinoline H1 | 8.98 | singlet | mdpi.com |
| Quinoline H3 | 8.92 | singlet | mdpi.com |
| Aromatic Protons | 8.21-7.42 | multiplet | mdpi.com |
Mass Spectrometry (EI-Mass, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound and its derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are valuable tools. researchgate.net
Molecular Ion Peak: The primary information obtained from a mass spectrum is the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. This is a critical piece of data for confirming the successful synthesis of the target molecule. For example, a high-resolution mass spectrum of a derivative of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide showed a calculated m/z of 329.06930 for [M+H]⁺, with the found value being 329.06945, which is in close agreement. mdpi.com
Fragmentation Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to piece together the structure of the original molecule. For this compound and its derivatives, characteristic fragmentation patterns would involve the cleavage of the carbohydrazide side chain and the fragmentation of the quinoline ring system. The observation of fragments corresponding to the 6-chloroquinoline (B1265530) moiety would be a strong indicator of the core structure.
The choice between EI-MS and ESI-MS often depends on the volatility and thermal stability of the compound. ESI-MS is a softer ionization technique that is particularly useful for less volatile or thermally labile molecules, often providing a clear molecular ion peak with minimal fragmentation.
Table 3: High-Resolution Mass Spectrometry Data for a Derivative
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| N-(p-tolyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | C₁₇H₁₄ClN₂O₃ | 329.06930 | 329.06945 | mdpi.com |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For aromatic compounds like this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the quinoline ring system and the carbohydrazide moiety. orientjchem.org
The positions and intensities of these absorption maxima (λ_max) are sensitive to the molecular structure and the presence of substituents. The extended conjugation in the quinoline ring system typically results in strong absorptions in the UV region. The introduction of a chlorine atom and a carbohydrazide group, as well as other substituents in derivatives, can cause shifts in the absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift).
For instance, studies on the parent 6-chloroquinoline have been conducted to understand its electronic transitions. researchgate.netdergipark.org.tr The UV spectra of metal complexes of some derivatives have shown λ_max values around 203.6 nm and 343.06 nm in ethanol (B145695), indicating the electronic transitions within the ligand and the influence of the metal ion. orientjchem.org
The analysis of UV-Vis spectra, often complemented by theoretical calculations, helps in understanding the electronic properties of these molecules, which can be relevant for their potential applications in various fields.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance. For newly synthesized compounds like this compound and its derivatives, elemental analysis provides a crucial check on the purity and composition of the sample.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure.
For example, in the synthesis of a Schiff base derivative, (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide, the elemental analysis for C₁₇H₁₂ClN₃O yielded the following results:
Found: C 65.48%, H 3.89%, N 13.66%
Calculated: C 65.92%, H 3.90%, N 13.57% mdpi.com
The close correlation between the found and calculated values confirms the proposed molecular formula. researchgate.netresearchgate.net
Table 4: Elemental Analysis Data for (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide
| Element | Found (%) | Calculated (%) | Reference |
| Carbon (C) | 65.48 | 65.92 | mdpi.com |
| Hydrogen (H) | 3.89 | 3.90 | mdpi.com |
| Nitrogen (N) | 13.66 | 13.57 | mdpi.com |
Antimicrobial Research
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed significant activity against both bacteria and fungi, highlighting their potential for further development in combating infectious diseases.
The antibacterial properties of this compound derivatives have been tested against a variety of Gram-positive and Gram-negative bacterial strains, including those that have developed resistance to existing antibiotics.
Research has shown that certain derivatives of 6-chloroquinoline exhibit notable efficacy against Gram-positive bacteria. For instance, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial activity. One of the compounds demonstrated good activity against Staphylococcus aureus with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Another compound from the same series showed good activity against Streptococcus pyogenes, with an inhibition zone of 11.00 ± 0.02 mm. researchgate.net
In a different study, a series of dibucaine (B1670429) derivatives were synthesized, with one compound showing high potency. nih.gov This particular derivative exhibited a Minimum Inhibitory Concentration (MIC) value of 0.031 µg/mL against S. aureus ATCC25923 and 2 µg/mL against S. pyogenes ATCC19615. nih.gov Furthermore, some 4-aminoquinoline (B48711) derivatives displayed low-to-moderate antibacterial activity, with one fluorinated derivative showing activity against S. pyogenes with a MIC of 0.25 mM. mdpi.com
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Bacterial Strain | Derivative Type | Measurement | Result |
|---|---|---|---|
| Staphylococcus aureus | 7-chloroquinoline derivative | Inhibition Zone | 11.00 ± 0.03 mm |
| Streptococcus pyogenes | 7-chloroquinoline derivative | Inhibition Zone | 11.00 ± 0.02 mm |
| Staphylococcus aureus ATCC25923 | Dibucaine derivative | MIC | 0.031 µg/mL |
| Streptococcus pyogenes ATCC19615 | Dibucaine derivative | MIC | 2 µg/mL |
| Streptococcus pyogenes | 2-fluorocycloheptaquinolinamine | MIC | 0.25 mM |
The antibacterial evaluation of 6-chloroquinoline derivatives has also extended to Gram-negative bacteria. In one study, two synthesized 7-chloroquinoline derivatives showed good activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net Another compound from this series was effective against Pseudomonas aeruginosa, showing an inhibition zone of 11.00 ± 0.03 mm. researchgate.net
Furthermore, newly synthesized quinoline compounds were tested against Pseudomonas aeruginosa, with one derivative containing an indole (B1671886) moiety displaying excellent bactericidal activity with a low MIC value of 10±1.5 μg/mL. researchgate.net Some coumarin-thiazole hybrids also demonstrated good antibacterial efficacy against strains of P. aeruginosa and E. coli. mdpi.com In another investigation, metal-ligand complexes derived from a Schiff base ligand were evaluated, and two of the complexes were found to be potent against Escherichia coli with IC50 values of 46 µg/mL. orientjchem.org
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Bacterial Strain | Derivative Type | Measurement | Result |
|---|---|---|---|
| Escherichia coli | 7-chloroquinoline derivative | Inhibition Zone | 11.00 ± 0.04 mm |
| Escherichia coli | 7-chloroquinoline derivative | Inhibition Zone | 12.00 ± 0.00 mm |
| Pseudomonas aeruginosa | 7-chloroquinoline derivative | Inhibition Zone | 11.00 ± 0.03 mm |
| Pseudomonas aeruginosa | Indole-containing quinoline derivative | MIC | 10±1.5 μg/mL |
| Escherichia coli | Metal-ligand complex | IC50 | 46 µg/mL |
A significant area of investigation has been the efficacy of these derivatives against drug-resistant bacteria. A series of quinoline derivatives were tested against resistant strains, with one compound emerging as a potent anti-MRSA agent with a MIC value of 1.5 µg/mL. nih.gov Another study on dibucaine derivatives revealed a compound with a MIC of 0.063 µg/mL against MRSA ATCC43300, which was 16-fold higher than that of vancomycin. nih.gov
Furthermore, a series of 4-aminoquinoline derivatives were synthesized, and one of them, 6-chlorocyclopentaquinolinamine, exhibited potent inhibition against MRSA with a MIC of 0.125 mM. mdpi.com Research into quinoline-based compounds also identified a derivative with significant inhibition activity against Methicillin-Resistant Staphylococcus aureus (MRSA), showing a low MIC value of 20±3.3 μg/mL. researchgate.net
Table 3: Antibacterial Activity of this compound Derivatives against Drug-Resistant Bacteria
| Bacterial Strain | Derivative Type | Measurement | Result |
|---|---|---|---|
| MRSA | Quinoline derivative | MIC | 1.5 µg/mL |
| MRSA ATCC43300 | Dibucaine derivative | MIC | 0.063 µg/mL |
| MRSA | 6-chlorocyclopentaquinolinamine | MIC | 0.125 mM |
| MRSA | Indole-containing quinoline derivative | MIC | 20±3.3 μg/mL |
In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential to combat fungal infections.
Studies have demonstrated the antifungal potential of various quinoline derivatives. For instance, metal-ligand complexes were synthesized and their antifungal activity was assessed. A Zn(II) complex showed notable antifungal properties, with activity ranging from 14–35 µg/mL against Candida albicans and Aspergillus flavus. orientjchem.org Another study revealed that two synthesized compounds were potent against Aspergillus fumigatus with a MIC value of 0.98 µg/mL each, and against Candida albicans with MICs of 0.49 µg/mL and 0.98 µg/mL, respectively. nih.gov
Furthermore, a series of 2-chloroquinoline (B121035) derivatives were screened for their ability to inhibit fungal growth, with tests conducted at various concentrations. researchgate.net Quinoxaline derivatives have also shown broad-spectrum antifungal activity. nih.gov Specifically, two coumarin (B35378) hybrid molecules displayed good antifungal activity against Aspergillus niger and Candida albicans when compared to the standard antifungal drug fluconazole. mdpi.com
Table 4: Antifungal Activity of this compound Derivatives
| Fungal Strain | Derivative Type | Measurement | Result |
|---|---|---|---|
| Candida albicans | Zn(II) complex | Activity Range | 14–35 µg/mL |
| Aspergillus flavus | Zn(II) complex | Activity Range | 14–35 µg/mL |
| Aspergillus fumigatus | Synthesized compound | MIC | 0.98 µg/mL |
| Candida albicans | Synthesized compound | MIC | 0.49 µg/mL |
| Candida albicans | Synthesized compound | MIC | 0.98 µg/mL |
| Aspergillus niger | Coumarin hybrid molecule | Activity | Good |
| Candida albicans | Coumarin hybrid molecule | Activity | Good |
Mechanistic Pathways of Antimicrobial Action
The antibacterial efficacy of quinoline hydrazide/hydrazone derivatives, a class to which this compound belongs, is attributed to several complex mechanisms targeting essential cellular processes in microorganisms. nih.gov
A significant mechanism of action for quinoline hydrazide/hydrazone derivatives is the inhibition of nucleic acid synthesis. nih.gov These compounds have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, supercoiling, and segregation. rsc.orgmdpi.commedchemexpress.com By forming stable complexes with these enzymes, the derivatives block the DNA replication process, leading to bacterial cell death. researchgate.netresearchgate.net Molecular docking studies have further elucidated the binding interactions within the catalytic domains of these enzymes. mdpi.combohrium.com
In addition to nucleic acid synthesis, some quinoline derivatives have been shown to interfere with the synthesis of other macromolecules. For instance, certain derivatives inhibit enzymes like enoyl-acyl carrier protein (ACP) reductase and 3-ketoacyl ACP synthase, which are vital for fatty acid biosynthesis. nih.govresearchgate.netresearchgate.net Furthermore, some quinoline compounds have demonstrated the ability to inhibit viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme in viruses like SARS-CoV-2. bohrium.comnih.govacs.org
Anticancer Research
The quinoline scaffold is a recognized pharmacophore in anticancer drug discovery, with derivatives demonstrating a wide range of activities, including the induction of apoptosis and cell cycle arrest. nih.govekb.egmdpi.com
Derivatives of quinoline hydrazide have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines, showing significant potential in preclinical studies.
Specifically, a series of (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)propanehydrazide derivatives were tested for their anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. mdpi.com Two analogues, in particular, demonstrated notable potency and selectivity against cancer cells compared to normal cells. mdpi.com
In studies on melanoma, a novel chloroquine (B1663885) derivative, lj-2-66, which features the 7-chloroquinoline moiety, showed high activity against BRAF-mutant melanoma cells, with an IC50 value of 130 nM in Sk-Mel-5 cells. nih.govresearchgate.net Chloroquine itself has also been shown to decrease the viability of multiple melanoma cell lines. researchgate.net
Below is a summary of the in vitro cytotoxicity data for representative quinoline derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | Cell Line Type | Reported Activity (IC50) | Source |
|---|---|---|---|---|---|
| Quinoline Hydrazide | Analogue 19 | SH-SY5Y | Neuroblastoma | Micromolar potency | mdpi.com |
| Quinoline Hydrazide | Analogue 22 | Kelly | Neuroblastoma | Micromolar potency | mdpi.com |
| Quinoline Hydrazide | Not specified | MDA-MB-231 | Breast Adenocarcinoma | Evaluated | mdpi.com |
| Quinoline Hydrazide | Not specified | MCF-7 | Breast Adenocarcinoma | Evaluated | mdpi.com |
| Chloroquine Derivative | lj-2-66 | Sk-Mel-5 | Melanoma (BRAF-mutant) | 130 nM | nih.govresearchgate.net |
| Chloroquine | Chloroquine | Multiple Melanoma Lines | Melanoma | Decreased viability at 50µM | researchgate.net |
Understanding the molecular pathways triggered by these compounds is crucial for their development as targeted cancer therapies. Research has primarily focused on their ability to induce programmed cell death, or apoptosis.
A primary mechanism for the anticancer activity of quinoline derivatives is the induction of apoptosis. mdpi.com Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. For example, the quinoline derivative PQ1 was found to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in T47D breast cancer cells. researchgate.net This activation leads to the cleavage of downstream executioner caspases, such as caspase-3, culminating in cell death. researchgate.net
The intrinsic, or mitochondrial-dependent, pathway is a common target. Some derivatives cause the release of cytochrome c from the mitochondria into the cytosol and enhance the levels of the pro-apoptotic protein Bax. researchgate.net In melanoma cells, chloroquine has been shown to prevent the degradation of the PUMA protein, a key regulator of apoptosis, leading to increased cell death. researchgate.net Furthermore, novel chloroquine derivatives have been found to induce apoptosis in melanoma cells by increasing reactive oxygen species (ROS) levels, which in turn causes DNA damage and cell cycle arrest. nih.govresearchgate.net The anticancer activity of many quinoline-based compounds is exerted through such apoptotic mechanisms. mdpi.com
Cellular Mechanistic Investigations in Cancer Biology
Antitubercular Research
Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. rsc.org Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. rsc.orgnih.gov
Efficacy against Mycobacterium tuberculosis Strains
Several studies have highlighted the potential of chloroquinoline derivatives in combating Mycobacterium tuberculosis. In one study, a series of quinolone derivatives were designed and synthesized, leading to the identification of compounds with significant in vitro activity against the M. tuberculosis H37Rv strain. rsc.org Notably, some of these compounds also demonstrated excellent activity against a multidrug-resistant tuberculosis (MDR-TB) strain and were found to be non-toxic to mammalian cells. rsc.org Another study on 7-chloroquinoline derivatives also reported compounds with potent activity against M. tuberculosis H37Rv. researchgate.net The efficacy of these compounds underscores the potential of the chloroquinoline scaffold in developing new antitubercular agents. researchgate.netnih.govresearchgate.net
Table 1: Antitubercular Activity of Selected Quinolone Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) against H37Rv | MIC (µg/mL) against MDR-TB |
|---|---|---|
| 6b6 | 1.2 - 3 | 3 |
| 6b12 | 1.2 - 3 | 2.9 |
| 6b21 | 1.2 - 3 | 0.9 |
Data sourced from a study on the discovery of quinolone derivatives as antimycobacterial agents. rsc.org
Evaluation against Multidrug-Resistant Tuberculosis (MDR-TB)
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutic agents. Derivatives of this compound have been a focal point of research in this area, with numerous studies synthesizing and evaluating new compounds for their efficacy against resistant strains of Mycobacterium tuberculosis.
A series of 26 novel quinoline derivatives were synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv (MTB), as well as other mycobacterial species. utmb.eduresearchgate.net Several of these compounds, specifically 13e, 13i, 13k, 14a, 14c, 14i, and 14k, demonstrated significant minimum inhibitory concentrations (MICs) when compared to first-line drugs such as isoniazid (B1672263) and rifampicin. utmb.edu This suggests their potential for further development into more potent drugs to combat MDR-TB. utmb.edu
In another study, hybrid compounds incorporating both quinoline and hydrazide moieties were developed. ijpsdronline.com Among these, compounds 4a and 4f were particularly noteworthy, exhibiting significant efficacy with MICs of 6.25 µg/ml against M. tuberculosis. ijpsdronline.com The development of such hybrid molecules represents a promising strategy in the discovery of new anti-TB drugs. ijpsdronline.com
Furthermore, research into pyrazole-based pyridine-4-carbohydrazide derivatives has yielded potent compounds against drug-resistant TB strains. nih.gov One compound, 6q, displayed a remarkable MIC of 0.125 µg/mL and was effective against strains resistant to ethambutol, streptomycin, and rifampicin. nih.gov These findings highlight the potential of the pyrazole (B372694) clubbed with pyridine-4-carbohydrazide scaffold for further exploration as an anti-TB agent. nih.gov
Interactive Table: Antitubercular Activity of this compound Derivatives
| Compound | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 13e | M. tuberculosis H37Rv | Significant | utmb.edu |
| 13i | M. tuberculosis H37Rv | Significant | utmb.edu |
| 13k | M. tuberculosis H37Rv | Significant | utmb.edu |
| 14a | M. tuberculosis H37Rv | Significant | utmb.edu |
| 14c | M. tuberculosis H37Rv | Significant | utmb.edu |
| 14i | M. tuberculosis H37Rv | Significant | utmb.edu |
| 14k | M. tuberculosis H37Rv | Significant | utmb.edu |
| 4a | M. tuberculosis | 6.25 | ijpsdronline.com |
| 4f | M. tuberculosis | 6.25 | ijpsdronline.com |
Mechanistic Insights into Mycobacterial Inhibition
Understanding the mechanism of action of these novel compounds is crucial for their development as effective drugs. Studies have begun to shed light on how quinoline derivatives inhibit mycobacterial growth.
One of the key targets for quinoline compounds appears to be DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Mode-of-action studies revealed that certain quinoline compounds target this enzyme, leading to inhibition of M. tuberculosis growth. nih.gov This was observed in a study where a novel quinoline series demonstrated potent anti-TB activity against both drug-sensitive and drug-resistant strains. nih.gov The most promising molecule from this series, IIIM-IDD-Q1b, exhibited an IC90 of 9.7 μg/mL with a high safety index. nih.gov
In contrast, other studies have pointed to different mechanisms. For instance, some quinazoline (B50416) derivatives have been found to target ATP synthase. nih.gov Additionally, computational studies have been employed to understand the inhibition mechanisms of related compounds. For example, the reversible inhibition of D-cycloserine in alanine (B10760859) racemase from Mycobacterium tuberculosis has been investigated using quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov While not directly involving this compound, this research provides valuable insights into potential mycobacterial targets.
Antimalarial Research
Efficacy against Plasmodium falciparum (Sensitive and Resistant Strains)
Quinoline-based compounds have long been a cornerstone of antimalarial therapy, and derivatives of this compound continue to be explored for their potential against Plasmodium falciparum, the deadliest species of malaria parasite.
Research has shown that quinoline-based antimalarials are effective in eliminating P. falciparum parasites, including multidrug-resistant forms. nih.gov These compounds often work by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov
A series of pyridylvinylquinoline-triazole analogues were synthesized and found to have significant inhibitory effects on a drug-resistant strain of P. falciparum (Dd2) at low submicromolar concentrations. nih.gov The most potent of these, compound 60, had an EC50 value of 0.04 ± 0.01 μM and was identified as a fast-acting agent that targets the trophozoite stage of the parasite's life cycle. nih.gov Importantly, this compound was also active against both early and late-stage gametocytes, suggesting it could have transmission-blocking properties. nih.gov
Molecular Targeting of Plasmodial Enzymes (e.g., Lactate (B86563) Dehydrogenase)
While the disruption of heme detoxification is a well-established mechanism for many quinoline antimalarials, researchers are also investigating other potential molecular targets within the parasite. One such target is lactate dehydrogenase (LDH), an essential enzyme in the glycolytic pathway of P. falciparum.
Although specific studies on the direct targeting of plasmodial LDH by this compound derivatives are not detailed in the provided search results, the broader context of antimalarial drug discovery often involves screening compounds against key parasitic enzymes. The development of specific inhibitors for enzymes like LDH is a promising strategy for creating new antimalarial drugs.
Other Pharmacological Activities
Anti-inflammatory Properties
In addition to their antimicrobial activities, quinoline and its derivatives have been investigated for other pharmacological properties, including anti-inflammatory effects.
Quinazoline derivatives, which share a similar bicyclic core structure with quinolines, have demonstrated a wide range of biological activities, including analgesic and anti-inflammatory properties. mdpi.com Several synthesized quinazoline derivatives have shown significant anti-inflammatory activity in various assays. mdpi.comnih.gov For instance, certain (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products have exhibited notable anti-inflammatory effects. nih.gov
Specifically, hydrazides with benzyl (B1604629) and phenyl linker groups were found to inhibit inflammation by 67.68% and 69.70%, respectively. nih.gov Furthermore, some 2,3,6-trisubstituted quinazolinone derivatives showed a variable activity range of 10.28–53.33% inhibition of inflammation. mdpi.com These findings suggest that the quinoline scaffold and its analogs possess anti-inflammatory potential that warrants further investigation.
Antiprotozoal Investigations
The quinoline scaffold is a recognized pharmacophore in the development of antiprotozoal agents. Research into derivatives of quinoline has yielded compounds with significant activity against a variety of protozoan parasites.
Several quinoline derivatives that incorporate arylnitro and aminochalcone moieties have been synthesized and evaluated for their in vitro activity against a panel of trypanosomatid parasites. These parasites are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), nagana (Trypanosoma brucei brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.gov A number of these derivatives demonstrated noteworthy antiprotozoal efficacy. nih.gov
Specifically, certain compounds displayed submicromolar activity against T. b. rhodesiense. For instance, compounds 2c , 2d , and 4i showed half-maximal effective concentration (EC50) values of 0.68 µM, 0.8 µM, and 0.19 µM, respectively. nih.govuantwerpen.be These compounds exhibited high selectivity when compared to human lung fibroblasts and mouse primary macrophages. nih.gov Furthermore, compounds 2d and 4i were also found to be active against T. b. brucei, with EC50 values of 1.4 µM and 0.4 µM, respectively. nih.govuantwerpen.be The nature of the amine at position 4 of the quinoline ring appeared to influence the antiprotozoal activity and toxicity. uantwerpen.be Other research has focused on quinoline-hydrazone hybrids as potential agents for treating cutaneous leishmaniasis and Chagas disease. researchgate.net
Table 1: Antiprotozoal Activity of Selected Quinoline Derivatives
| Compound | Target Organism | EC50 (µM) |
|---|---|---|
| 2c | Trypanosoma brucei rhodesiense | 0.68 nih.govuantwerpen.be |
| 2d | Trypanosoma brucei rhodesiense | 0.8 nih.govuantwerpen.be |
| Trypanosoma brucei brucei | 1.4 nih.govuantwerpen.be | |
| 4i | Trypanosoma brucei rhodesiense | 0.19 nih.govuantwerpen.be |
| Trypanosoma brucei brucei | 0.4 nih.govuantwerpen.be | |
| 4h | Trypanosoma cruzi | 0.46 uantwerpen.be |
Antiviral Studies (e.g., Anti-HIV)
The quinoline core is a key structural motif in the design of antiviral agents, with derivatives showing promise against various viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov The primary targets for anti-HIV drugs include viral proteins essential for replication, such as reverse transcriptase and integrase. nih.gov
A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized as potential anti-HIV-1 agents. nih.gov These compounds were hypothesized to act as integrase inhibitors by chelating the Mg2+ cofactors in the enzyme's active site. nih.gov The HIV-1 integrase is a critical enzyme for HIV-1 replication, catalyzing the integration of viral DNA into the host genome. nih.gov
In another study, new 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit single-cycle replicable HIV-1 (NL4-3) replication in HeLa cell cultures. nih.gov The synthesized compounds, featuring various substituted benzoyl and N-phenyl carboxamide or carbothioamide moieties, demonstrated antiviral activity with EC50 values ranging from 75 to 150 µM. nih.gov All tested compounds in this particular study showed a favorable safety profile with cytotoxicity (CC50) values greater than 500 µM. nih.gov
Table 2: Anti-HIV Activity of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives
| Compound | R Group | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| 8a | 2-fluorobenzoyl | >150 | >500 |
| 8b | 4-chlorobenzoyl | >150 | >500 |
| 8c | 3-fluorobenzoyl | >150 | >500 |
| 8d | 4-methoxybenzoyl | >150 | >500 |
| 8e | 3-chlorobenzoyl | >150 | >500 |
| 8f | 3-methylbenzoyl | 75 | >500 |
| 8g | 4-methylbenzoyl | >150 | >500 |
| 9a | phenyl (carboxamide) | >150 | >500 |
| 9b | 4-chlorophenyl (carboxamide) | >150 | >500 |
| 9c | 4-fluorophenyl (carboxamide) | >150 | >500 |
| 10a | phenyl (carbothioamide) | >150 | >500 |
| 10b | 4-chlorophenyl (carbothioamide) | >150 | >500 |
| 10c | 4-fluorophenyl (carbothioamide) | 150 | >500 |
| 10d | 4-methoxyphenyl (carbothioamide) | >150 | >500 |
| 10e | 3-chlorophenyl (carbothioamide) | >150 | >500 |
| 10f | 3-fluorophenyl (carbothioamide) | >150 | >500 |
Data sourced from reference nih.gov
Conclusion
Strategies for the Preparation of Quinoline-3-carbohydrazide (B3054276) Core Structures
The assembly of the fundamental quinoline-3-carbohydrazide framework typically involves a multi-step process, beginning with the synthesis of a substituted quinoline precursor, which is then converted to the desired carbohydrazide (B1668358).
While not the most direct route, the conceptual framework for building quinoline rings can involve acetylide chemistry. However, a more prevalent and efficient method for generating key precursors like 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. rsc.orgijsr.net This reaction is a cornerstone in the formylation of activated aromatic and heterocyclic compounds. ijsr.net
The Vilsmeier-Haack reaction typically involves the treatment of an acetanilide (B955) with a Vilsmeier reagent, which is formed from a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). rsc.orgijsr.netmdpi.com The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent) that attacks the electron-rich acetanilide. ijsr.net This leads to a sequence of reactions including chlorination, formylation, and ultimately, cyclization to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) ring system. researchgate.net The reaction is versatile, allowing for the synthesis of various substituted quinolines by starting with appropriately substituted anilines to form the initial acetanilides. mdpi.com For instance, N-arylacetamides bearing electron-donating groups often facilitate the cyclization process, leading to good yields of the corresponding 2-chloro-3-formylquinolines.
A standard and highly efficient method for the synthesis of carbohydrazides is the reaction of a corresponding ester derivative with hydrazine (B178648) hydrate (B1144303) (NH2NH2·H2O). mdpi.comresearchgate.net In the context of this compound, the precursor is typically ethyl 6-chloroquinoline-3-carboxylate.
This transformation is a nucleophilic acyl substitution where the nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. The reaction is generally carried out in a protic solvent like ethanol (B145695) and can proceed at room temperature or with gentle heating. mdpi.comresearchgate.net The resulting this compound is often a stable, crystalline solid that can be readily isolated and purified. oakwoodchemical.com This straightforward conversion is a key step in many synthetic pathways leading to more complex quinoline-based compounds. researchgate.netnih.govnih.gov
Table 1: Synthesis of Quinoline-3-Carbohydrazides from Esters
| Precursor Ester | Reagents | Product | Reference |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine hydrate, Methanol | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | nih.gov |
| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | Hydrazine hydrate | 6-Chloro-4-hydroxyquinoline-3-carbohydrazide | oakwoodchemical.com |
| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine hydrate, Ethanol | α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | researchgate.net |
The Vilsmeier-Haack reaction stands out as a powerful and widely used method for the one-pot synthesis of 2-chloro-3-formylquinolines from simple acetanilides. researchgate.netresearchgate.net This reaction offers a direct route to a versatile intermediate that is primed for further chemical modification. The process involves the reaction of an N-arylacetamide with the Vilsmeier reagent (typically POCl3/DMF). rsc.org The reaction mechanism is understood to involve the initial conversion of the acetanilide into an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline. rsc.org This enamine intermediate is then diformylated and subsequently cyclizes to afford the 2-chloroquinoline-3-carbaldehyde. rsc.org
The versatility of the Vilsmeier-Haack approach allows for the introduction of various substituents onto the quinoline ring by starting with appropriately substituted acetanilides. ijsr.net For example, using p-chloroacetanilide (B1165894) as the starting material leads to the formation of 2,6-dichloroquinoline-3-carbaldehyde. This highlights the regioselective nature of the cyclization.
Other classical named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, each offering different pathways to access the quinoline core with various substitution patterns. iipseries.orgfly-chem.com However, for the specific preparation of 2-chloro-3-formylquinoline precursors, the Vilsmeier-Haack reaction is particularly prominent in the literature. iucr.orgingentaconnect.comrsc.orgnih.gov
Functionalization and Derivatization Approaches from this compound
The carbohydrazide functional group in this compound is a reactive handle that allows for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic structures.
One of the most common derivatizations of this compound is its condensation with various aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This reaction typically proceeds by mixing the carbohydrazide with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. mdpi.comnih.gov
The resulting hydrazones, specifically N'-[(2-chloroquinolin-3-yl)methylene]carbohydrazides, are valuable intermediates in their own right. mdpi.com The newly formed imine bond (C=N) and the remaining hydrazide functionality can participate in further reactions. A wide variety of aromatic and heteroaromatic aldehydes can be used in this reaction, allowing for the introduction of diverse structural motifs. researchgate.netmdpi.comnih.gov These hydrazone derivatives have been synthesized as precursors for more complex heterocyclic systems. mdpi.com
Table 2: Examples of Hydrazone Synthesis from Carbohydrazides
| Carbohydrazide | Aldehyde/Ketone | Product Type | Reference |
| 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbohydrazide | Furan-2-carbaldehyde | Quinoline-3-carbaldehyde hydrazone | mdpi.com |
| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |
| Isonicotinic acid hydrazide | 2,3-Dihydroxybenzaldehyde | Hydrazone | nih.gov |
| 2-Chloro-7-methoxyquinoline-3-carbohydrazide | Various aldehydes | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)hydrazides | mdpi.com |
The this compound scaffold is an excellent precursor for the construction of fused and appended heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.
1,3,4-Oxadiazoles: These five-membered aromatic rings can be synthesized from carbohydrazides through dehydrative cyclization. A common method involves refluxing the carbohydrazide with a dehydrating agent like phosphorus oxychloride (POCl3). nih.gov The carbohydrazide can first be reacted with a carboxylic acid to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclization. mdpi.com Alternatively, acylhydrazones can be oxidatively cyclized to 1,3,4-oxadiazoles using reagents like iodine in the presence of a base. organic-chemistry.org These methods provide a route to 2,5-disubstituted 1,3,4-oxadiazoles where one of the substituents is the 6-chloroquinoline (B1265530) moiety. nih.govmdpi.comnih.gov
Pyrazoles: Pyrazoles are another important class of five-membered heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com In the context of the title compound, the carbohydrazide or its hydrazone derivatives can be used to construct pyrazole (B372694) rings. For instance, condensation of a 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate can lead to the formation of a 1H-pyrazolo[3,4-b]quinoline system through intramolecular cyclization. rsc.org Another approach involves the reaction of chalcones (α,β-unsaturated ketones), derived from quinoline aldehydes, with hydrazine hydrate, which cyclize to form pyrazoline intermediates that can be subsequently oxidized to pyrazoles. researchgate.netresearchgate.netnih.gov
Introduction of Diverse Substituents on the Quinoline and Hydrazide Moieties
The functionalization of the this compound scaffold is a key strategy for developing new compounds with varied properties. Substituents can be introduced on both the quinoline ring and the hydrazide group through various chemical reactions.
One common approach involves the modification of the hydrazide moiety. For instance, hydrazono-quinolines, which can be formed from the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate, serve as versatile intermediates. rsc.org These intermediates can then undergo further condensation reactions with a range of substituted carboxylic acids. rsc.org This reaction, often facilitated by coupling agents like 1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC) in the presence of a base such as triethylamine (B128534) (TEA), results in the formation of N'-substituted 6-chloroquinoline-3-carbohydrazides (amides). rsc.org This method allows for the introduction of a wide array of functional groups onto the hydrazide nitrogen, depending on the choice of the carboxylic acid.
Another key strategy focuses on modifying the quinoline core itself, often prior to the formation of the carbohydrazide. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. nih.gov Starting with a di-halogenated quinoline derivative, for example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, it is possible to selectively introduce aryl or vinyl groups at specific positions on the quinoline ring. nih.gov The reaction typically employs a palladium catalyst like PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand and a base such as potassium carbonate. nih.gov This allows for the synthesis of polyarylquinolines, which can then be converted into the corresponding carbohydrazides. nih.gov
Furthermore, the reactivity of the 2-chloro substituent on the quinoline ring can be exploited. Nucleophilic aromatic substitution reactions allow for the introduction of various groups at this position. For example, reacting 2-chloroquinoline-3-carbaldehydes with piperidine (B6355638) in the presence of a catalyst like cetyltrimethylammonium bromide (CTAB) can yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. nih.gov These modified aldehydes can then be reacted with hydrazines to form the final carbohydrazide analogues.
The following table summarizes examples of substituent introductions:
| Starting Material | Reagent(s) | Position of Substitution | Resulting Moiety |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃ | Quinoline Ring (C6, C8) | Triarylquinoline |
| Hydrazono-quinolines | Substituted-carboxylic acids, EDC, TEA | Hydrazide Moiety | N'-Acyl-carbohydrazide |
| 2-Chloroquinoline-3-carbaldehydes | Piperidine, CTAB, PEG-400 | Quinoline Ring (C2) | 2-(Piperidin-1-yl)quinoline |
Advanced Synthetic Techniques and Process Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogues, advanced techniques such as microwave-assisted synthesis and novel catalytic approaches are employed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govmdpi.com
This technology has been successfully applied to several steps in the synthesis of quinoline derivatives. For instance, the Vilsmeier-Haack cyclization of acetanilides to produce 2-chloroquinoline-3-carbaldehydes, a key precursor, can be performed efficiently under microwave irradiation. researchgate.net Similarly, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinolinyl-hydrazinecarbothioamides has been achieved in excellent yields (89–98%) within just 3–5 minutes using microwave heating. nih.gov A comparative study showed a 10% decrease in yield when the same reaction was performed using conventional heating. nih.gov
Microwave-assisted protocols are also effective for multi-component reactions. The synthesis of pyrazolo-[3,4-b]-quinoline derivatives from aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole was accomplished in aqueous ethanol at 50°C in 5 minutes, yielding products in the 91-98% range. nih.gov These examples highlight the efficiency and speed of microwave-assisted methods in synthesizing complex heterocyclic systems derived from quinolines. nih.govmdpi.com
The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for related reactions:
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of quinoline-fused 1,4-benzodiazepines | 62-65% yield | Higher yields reported | nih.gov |
| Synthesis of quinolinyl-hydrazinecarbothioamides | Lower yield | 89-98% yield (3-5 min) | nih.gov |
| Radziszewski's reaction for quinazolinones | 55% yield (30 h) | 78% yield (1.5 h) | frontiersin.org |
Catalytic Approaches for Enhanced Reaction Efficiency
The use of catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic routes to quinoline derivatives. Both homogeneous and heterogeneous catalysts have been developed for key reaction steps, particularly the Friedländer synthesis, which constructs the quinoline core.
Recent advancements include the use of magnetic nanocatalysts, which offer high efficiency and ease of recovery. For example, sulfamic acid-supported Fe₃O₄@SiO₂ nanoparticles have been used as a solid acid catalyst for the Friedländer reaction, resulting in high yields (83%) in 120 minutes under reflux conditions. nih.gov Another magnetic nanocatalyst, Fe₃O₄@SiO₂/ZnCl₂, has been shown to be highly active under solvent-free conditions at 60°C, providing a 95% yield after 2 hours. nih.gov
Ionic liquids have also been explored as reusable and efficient catalysts. nih.gov For instance, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, a Brønsted acid catalyst, provided a 95% yield of the quinoline product in 35 minutes under solvent-free conditions and could be reused for multiple cycles. nih.gov
Other notable catalytic systems include:
Nickel(II) Oxide Nanoparticles: Used for Friedländer synthesis in ethanol, achieving high yields (95%) in a very short reaction time of 2.5 minutes. nih.gov
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): A simple and inexpensive catalyst used for the preparation of quinolines from anilines. chemicalbook.com
Potassium tert-butoxide (t-BuOK): A base catalyst used for the rapid cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride to form pyrimido[4,5-b]quinolin-4-ones. researchgate.net
These catalytic methods offer significant advantages, including milder reaction conditions, shorter reaction times, higher yields, and improved reusability of the catalyst, contributing to more efficient and environmentally friendly synthetic processes.
Structure Activity Relationship Sar and Rational Drug Design
Impact of Substituents on Biological Potency
The potency of compounds derived from the 6-chloroquinoline-3-carbohydrazide core is significantly influenced by the nature and position of various substituents. Key areas of modification include the halogen at position 6, the hydrazide moiety at position 3, and other substitutions on the quinoline (B57606) ring.
In the context of anticancer activity, the chloro group at the sixth position of the quinoline has been shown to be instrumental in inducing apoptosis and inhibiting cell proliferation. nih.gov For instance, a derivative of 6-chloroquinoline (B1265530) demonstrated significant antiproliferative activity against A549 non-small cell human lung cancer cells. nih.gov The electron-withdrawing nature of the chlorine atom can also modulate the electronic properties of the entire quinoline ring system, potentially enhancing its binding affinity to target proteins. researchgate.net
It has been observed that the introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. researchgate.net However, the position of the halogen is crucial, as chlorination at other positions can sometimes diminish or abolish activity. researchgate.net
The hydrazide moiety (-CONHNH2) at position 3 of the quinoline ring is a versatile functional group that plays a pivotal role in the biological activity of these compounds. The N-H and C=O groups within the hydrazide structure can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with the active sites of target enzymes. nih.gov This ability to form stable hydrogen bonds is a key factor in the mechanism of action for many of these derivatives.
Furthermore, the hydrazide group serves as a valuable synthetic handle, allowing for the creation of a diverse library of derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. This chemical flexibility has been extensively exploited to generate compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net
For example, quinoline-3-carbohydrazide (B3054276) derivatives have shown promising results in docking studies with tuberculosis proteins, indicating their potential as anti-tubercular agents. researchgate.net The acid-labile nature of the hydrazone linkage is another important feature, as it can allow for the targeted release of the active molecule within the acidic microenvironment of tumor cells. nih.gov
For instance, the introduction of a trifluoromethylthio (SCF3) group, known for its high metabolic stability and lipophilicity, can enhance the absorption and membrane permeability of quinoline compounds. nih.gov Conversely, the presence of a methoxy (B1213986) group at certain positions has been shown to sometimes decrease the inhibitory potential of quinoline derivatives. nih.gov
| Compound Name |
|---|
| This compound |
| Quinine |
| Camptothecin |
| Saquinavir |
| Chloroquine (B1663885) |
| Mefloquine |
| Topotecan |
| Nadifloxacin |
| Ozenoxacin |
| Ciprofloxacin |
| Grepafloxacin |
| Sparfloxacin |
| Montelukast |
| Albaconazole |
| Etoposide |
Computational Chemistry and In Silico Approaches in Drug Discovery
Computational chemistry and in silico methods have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. These approaches, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships of this compound and its derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ualberta.camdpi.com This method allows researchers to visualize the binding mode of a compound within the active site of its target and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net
For quinoline derivatives, molecular docking studies have been crucial in identifying potential biological targets and in understanding the molecular basis for their activity. mdpi.com By docking a series of compounds into the active site of a target enzyme, researchers can correlate the predicted binding affinities with the experimentally observed biological activities, thereby validating the SAR data and guiding the design of more potent inhibitors. nih.gov
Human DNA Topoisomerase I: Human DNA topoisomerase I is a vital enzyme involved in DNA replication and transcription, making it an attractive target for anticancer drugs. nih.govnih.gov Molecular docking studies have been employed to investigate the binding of quinoline derivatives to the topoisomerase I-DNA complex. mdpi.comresearchgate.net These simulations have revealed that some quinoline-based compounds can intercalate between the DNA base pairs at the cleavage site, stabilizing the enzyme-DNA complex and preventing the re-ligation of the DNA strand. mdpi.comresearchgate.net The specific interactions with amino acid residues and DNA bases within the binding pocket are critical for the inhibitory activity of these compounds. mdpi.com
AKT1: AKT1 (Protein Kinase B) is a serine/threonine kinase that plays a central role in cell survival and proliferation signaling pathways. Its dysregulation is implicated in many human cancers. While specific docking studies for this compound with AKT1 are not extensively detailed in the provided context, the general applicability of molecular docking to kinase targets is well-established. Such studies would typically involve placing the compound into the ATP-binding pocket of AKT1 to predict its inhibitory potential and guide the synthesis of more selective inhibitors.
Plasmodium Lactate (B86563) Dehydrogenase (pLDH): The lactate dehydrogenase enzyme of the malaria parasite, Plasmodium falciparum (pLDH), is a key enzyme in its energy metabolism and a validated drug target. scirp.org Molecular docking studies have shown that quinoline-based antimalarial drugs, such as chloroquine, can bind to the NADH cofactor binding site of pLDH. nih.govnih.govresearchgate.net This competitive inhibition disrupts the enzyme's function, leading to the death of the parasite. scirp.orgnih.gov Docking simulations of 6-chloroquinoline derivatives into the pLDH active site can help in the design of new antimalarial agents with improved potency and selectivity over the human LDH isoforms. researchgate.net
| Enzyme | Organism | Function | Relevance |
|---|---|---|---|
| Human DNA Topoisomerase I | Human | Relaxes DNA supercoiling during replication and transcription | Anticancer drug target |
| AKT1 (Protein Kinase B) | Human | Regulates cell survival and proliferation | Anticancer drug target |
| Lactate Dehydrogenase (LDH) | Plasmodium falciparum | Catalyzes the final step in glycolysis | Antimalarial drug target |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For quinoline derivatives, QSAR studies are instrumental in predicting the efficacy of new analogs and guiding synthetic efforts toward more potent compounds.
In studies of quinoline derivatives, QSAR models have successfully predicted biological activity against various targets. For instance, 2D-QSAR models for quinoline derivatives targeting the MOLT-3 lymphoblastic leukemia cell line revealed that molecular weight, surface tension, the octanol/water partition coefficient (logP), polarizability, and van der Waals energy are critical descriptors correlated with inhibitory activity. researchgate.net The high correlation coefficients from these models (R > 0.9) indicate a strong predictive power. researchgate.net
Similarly, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinazoline (B50416) analogs, a related heterocyclic system. nih.gov These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its interaction with a biological target. nih.gov For a series of 6-chloro-1,4,2-benzodithiazine (B14426979) 1,1-dioxide derivatives, QSAR analysis indicated that the cytotoxic activity was highly dependent on the electrostatic charges on specific atoms within the molecular structure. mdpi.com
The general findings from QSAR studies on related quinoline scaffolds suggest that for this compound derivatives:
Hydrophobicity and Lipophilicity: The octanol/water partition coefficient is a recurring important descriptor, suggesting that the balance between hydrophilicity and lipophilicity is key for activity. researchgate.net
Molecular Size and Shape: Descriptors related to molecular weight and van der Waals volume often feature in QSAR models, indicating that the size and shape of the molecule are important for fitting into the target's binding site. researchgate.netnih.gov
Electronic Properties: The distribution of electron density, as described by electrostatic charges and orbital energies (like HOMO and LUMO), significantly influences the binding affinity and reactivity of the compounds. mdpi.com
These models serve as a predictive tool to estimate the biological activity of newly designed this compound derivatives before their synthesis, thereby prioritizing the most promising candidates. researchgate.net
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Drug Candidate Assessment
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical drug development. In silico ADME prediction allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources. For derivatives of this compound, computational tools are used to evaluate these properties.
A study on novel ester derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), which shares the chloroquinoline core, indicated that the synthesized compounds possessed reliable ADME properties based on computational analysis. researchgate.net Similarly, ADMET analysis of carbohydrazide (B1668358) derivatives designed as DPP-IV inhibitors showed that the molecules generally fell within acceptable ranges for drug-likeness, with optimal lipophilicity (log P values between 1.61 and 3.29). mdpi.com
Key ADME parameters evaluated for quinoline-based compounds include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. nih.gov
Pharmacokinetic Properties: Predictions cover aspects like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes such as cytochrome P450. mdpi.com
Table 1: Predicted ADME Properties for Representative Drug-like Molecules This table illustrates typical ADME parameters evaluated for drug candidates. The values are hypothetical examples based on general findings for related heterocyclic compounds.
| Parameter | Description | Favorable Range | Reference |
| Molecular Weight | The mass of the molecule. | < 500 g/mol | nih.gov |
| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity. | < 5 | mdpi.com |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 | nih.gov |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 | nih.gov |
| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | High (>80%) | researchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Low for non-CNS targets | mdpi.com |
Early in silico screening helps to flag potential liabilities, allowing medicinal chemists to modify the structure of this compound derivatives to improve their pharmacokinetic profile.
Virtual Screening for Efficient Lead Compound Discovery
Virtual screening is a computational method used to search large libraries of compounds to identify molecules that are likely to bind to a specific drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For scaffolds like quinoline, virtual screening can identify promising derivatives for a variety of therapeutic targets. nih.gov
The process typically involves:
Target Selection: Identifying a protein or enzyme crucial in a disease pathway.
Library Preparation: Assembling a digital library of chemical structures, which can include derivatives of this compound.
Molecular Docking: Simulating the interaction between each compound in the library and the target's binding site to predict binding affinity and pose. nih.govnih.gov
Virtual screening of a library of quinoline derivatives against SARS-CoV-2 targets, for example, identified molecules with high binding scores for key viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase. nih.gov Similarly, carbohydrazide derivatives were screened against the dipeptidyl peptidase-4 (DPP-IV) enzyme, a target for type 2 diabetes, leading to the identification of potent inhibitors. mdpi.comnih.gov These studies demonstrate that the carbohydrazide and quinoline moieties are valuable pharmacophores for discovering new lead compounds. mdpi.comnih.gov
Identification and Optimization of Lead Compounds for Therapeutic Development
Once initial lead compounds are identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comichorlifesciences.com
The strategies for optimizing leads based on the this compound scaffold are guided by Structure-Activity Relationship (SAR) studies. SAR analysis systematically modifies specific parts of the molecule to determine the impact of these changes on biological activity. ichorlifesciences.comnumberanalytics.com
For quinoline-based compounds, SAR studies have yielded key insights:
Substitution on the Quinoline Ring: The presence and position of substituents on the quinoline core are critical. For example, a 6-chloro group has been shown to enhance the affinity of some compounds for their targets. mdpi.com
Modifications of the Side Chain: The carbohydrazide moiety (-CONHNH2) can be modified to create various derivatives, such as Schiff bases or other heterocyclic rings. These changes can significantly alter the compound's binding mode and biological activity. researchgate.net
Aryl Substitutions: In related arylvinylquinolines, the substitution pattern on an attached phenyl ring dramatically influences antiplasmodial potency. nih.gov Introducing substituents at certain positions can enhance activity, while substitutions at other positions may be detrimental. nih.gov
Table 2: Example of Lead Optimization Strategy for a Hypothetical this compound Derivative This table illustrates how systematic modifications can be planned to explore the SAR and improve a lead compound's properties.
| Modification Site | Modification Strategy | Desired Outcome | Reference |
| Hydrazide Moiety | Convert to Schiff bases with various aldehydes. | Enhance binding affinity and selectivity. | researchgate.net |
| Quinoline Ring (Position 8) | Introduce small alkyl or halogen groups. | Modulate lipophilicity and electronic properties. | capes.gov.br |
| Aromatic Substituent (if added) | Vary substituents (e.g., -CF3, -OCH3) and their positions. | Improve target potency and reduce off-target effects. | nih.gov |
| Core Scaffold | Replace the quinoline core with a related heterocycle (scaffold hopping). | Improve properties and find novel intellectual property. | numberanalytics.com |
The goal of lead optimization is to develop a drug candidate with a balanced profile of high potency, selectivity, metabolic stability, and low toxicity, making it suitable for advancement into clinical trials. patsnap.comspirochem.com
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex quinoline derivatives. dergipark.org.tr DFT calculations allow for a detailed exploration of the molecule's electronic properties, which are fundamental to its chemical behavior. researchgate.net Studies on related quinoline compounds frequently utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve reliable results for geometry, electronic properties, and vibrational spectra. dergipark.org.trnih.gov
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for this compound is not available in the cited literature, data for the closely related 6-Chloroquinoline (6CQ) core has been calculated using the DFT/B3LYP/6-311++G(d,p) method. dergipark.org.tr These parameters provide a foundational understanding of the geometry of the quinoline part of the target molecule.
Data Table: Selected Optimized Geometrical Parameters for 6-Chloroquinoline (6CQ)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | 1.365 |
| Bond Length | C3-C4 | 1.423 |
| Bond Length | C5-C6 | 1.371 |
| Bond Length | C6-Cl15 | 1.748 |
| Bond Length | C9-N1 | 1.374 |
| Bond Angle | C2-C3-C4 | 119.3 |
| Bond Angle | C5-C6-C7 | 121.3 |
| Bond Angle | C5-C6-Cl15 | 119.5 |
| Bond Angle | C7-C6-Cl15 | 119.2 |
| Bond Angle | C10-C9-N1 | 117.5 |
Frontier Molecular Orbital (FMO) theory is essential for describing the electronic and optical properties of a molecule and predicting its chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netirjweb.com A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required for electronic excitation. researchgate.net
For the parent 6-Chloroquinoline (6CQ) molecule, the HOMO-LUMO energy gap has been calculated. In a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two conformers (trans and cis) were analyzed, showing slightly different energy gaps, highlighting the influence of substituents and their orientation on the electronic properties. researchgate.net The addition of a carbohydrazide group at the 3-position of 6-chloroquinoline is expected to further influence these energy levels.
Data Table: Frontier Molecular Orbital Energies and Energy Gaps for Related Quinoline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-Chloroquinoline | -6.52 | -1.39 | 5.13 | dergipark.org.tr |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | - | - | 3.75 | researchgate.net |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | - | - | 3.84 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the electrostatic potential, with different colors representing different charge regions. Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). Green areas represent neutral potential.
In studies of 6-Chloroquinoline, MEP analysis reveals the reactive nature of the molecule, which is significantly altered by the chlorine substitution. dergipark.org.trresearchgate.net For 2-chloroquinoline-3-carboxaldehyde, MEP analysis helps in understanding the charge delocalization and identifying reactive sites, particularly around the electronegative nitrogen, oxygen, and chlorine atoms. nih.gov For this compound, the MEP surface would similarly highlight the electron-rich zones around the nitrogen atoms of the quinoline ring and the carbohydrazide group, as well as the oxygen atom, making them likely sites for electrophilic interaction.
The calculation of atomic charges provides insight into the distribution of electrons among the atoms of a molecule, which influences its electrostatic interactions and chemical reactivity. researchgate.netnih.gov One common method for calculating these charges is the Mulliken population analysis. researchgate.net This analysis helps in understanding the electronic structure and can be correlated with other properties like dipole moment and polarizability. nih.gov
In various quinoline derivatives, DFT calculations have been used to determine the Mulliken atomic charges. researchgate.net These studies typically show that hydrogen atoms carry a positive charge, while electronegative atoms like nitrogen, oxygen, and chlorine carry negative charges. nih.gov For this compound, a Mulliken charge analysis would quantify the partial charges on each atom, confirming the electron-withdrawing effect of the chlorine atom and the electronegative nature of the nitrogen and oxygen atoms in the carbohydrazide moiety. This information is crucial for understanding intramolecular charge transfer and potential intermolecular interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational behavior. dergipark.org.tr
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. dergipark.org.tr The calculated frequencies are often scaled by a specific factor to correct for systematic errors arising from the computational method and the neglect of anharmonicity. dergipark.org.trnih.gov
A detailed vibrational analysis has been performed for 6-Chloroquinoline (6CQ) using the DFT/B3LYP/6-311++G(d,p) method. dergipark.org.tr The molecule, having Cs symmetry, has 45 fundamental vibrational modes. dergipark.org.tr The calculated wavenumbers show good correlation with experimental FT-IR data. dergipark.org.tr Key vibrational modes include C-H stretching, C-C and C-N skeletal vibrations, and C-Cl stretching. dergipark.org.tr The presence of the carbohydrazide group in this compound would introduce new characteristic vibrational modes, such as N-H stretching, C=O stretching, and N-H bending, which could be similarly analyzed and assigned using theoretical calculations.
Data Table: Selected Theoretical and Experimental Vibrational Frequencies (cm-1) for 6-Chloroquinoline (6CQ)
| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) | Assignment |
|---|---|---|---|
| ν(C-H) | 3070 | 3072 | Aromatic C-H stretch |
| ν(C-H) | 3048 | 3057 | Aromatic C-H stretch |
| ν(C-C) | 1595 | 1597 | Skeletal C-C stretch |
| ν(C-N) | 1568 | 1571 | Skeletal C-N stretch |
| β(C-H) | 1217 | 1220 | In-plane C-H bend |
| γ(C-H) | 873 | 876 | Out-of-plane C-H bend |
| ν(C-Cl) | 637 | 637 | C-Cl stretch |
Theoretical and Quantum Chemical Investigations of this compound
The exploration of novel chemical entities with potential applications in various scientific fields relies heavily on a thorough understanding of their molecular properties. For the compound this compound, theoretical and quantum chemical investigations provide invaluable insights into its electronic structure and spectroscopic characteristics. These computational approaches complement experimental data, offering a deeper understanding of the molecule's behavior at the atomic level.
Theoretical and Quantum Chemical Investigations
Spectroscopic Properties
Theoretical predictions of spectroscopic data are crucial for the interpretation of experimental results and for confirming the structure of newly synthesized compounds. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structural elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating the NMR shielding tensors, from which the chemical shifts are derived. dergipark.org.tr These calculations are typically performed on the optimized geometry of the molecule. researchgate.net
Below is an illustrative table of what predicted NMR chemical shift data for this compound might look like, based on the expected chemical environment of the protons and carbons in the molecule.
Table 1: Illustrative Theoretical NMR Chemical Shift Predictions for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.9 - 9.2 | C-2 | 148 - 152 |
| H-4 | 8.5 - 8.8 | C-3 | 135 - 138 |
| H-5 | 7.8 - 8.1 | C-4 | 130 - 133 |
| H-7 | 7.6 - 7.9 | C-4a | 128 - 131 |
| H-8 | 8.0 - 8.3 | C-5 | 125 - 128 |
| -NH- | 9.5 - 10.5 | C-6 | 132 - 135 |
| -NH₂ | 4.5 - 5.5 | C-7 | 120 - 123 |
| C-8 | 127 - 130 | ||
| C-8a | 145 - 148 | ||
| C=O | 165 - 170 |
Note: The data in this table is illustrative and not based on published results for this compound. The ranges are estimated based on typical values for similar functional groups in related heterocyclic compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra of molecules. nih.govrsc.org This approach allows for the calculation of the excited-state properties, including the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the bands in an experimental UV-Vis spectrum. dergipark.org.tr
For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to predict its electronic transitions. dergipark.org.tr These calculations can provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of chromophoric systems like the quinoline ring. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. dergipark.org.trrsc.org
While specific TD-DFT data for this compound is not available in the surveyed literature, the following table illustrates the type of information that would be generated from such a study.
Table 2: Illustrative TD-DFT Data for the Electronic Absorption Spectra of this compound
| Excitation | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 - 340 | 0.2 - 0.4 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 280 - 300 | 0.1 - 0.3 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 250 - 270 | 0.3 - 0.5 | HOMO → LUMO+1 (π→π) |
| S₀ → S₄ | 220 - 240 | 0.05 - 0.15 | n→π |
Note: The data in this table is illustrative and not based on published results for this compound. The values are representative of typical electronic transitions in similar aromatic and heterocyclic systems.
Future Perspectives and Research Directions for 6 Chloroquinoline 3 Carbohydrazide
Exploration of Novel and Greener Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal chemistry. Future research on 6-Chloroquinoline-3-carbohydrazide will likely focus on green chemistry principles to improve existing synthetic methods. nih.gov This includes the use of less hazardous solvents, catalysts, and reagents, as well as the development of one-pot or multi-component reactions to increase efficiency and reduce waste. For instance, classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses, often require harsh conditions. frontiersin.org Researchers are actively exploring milder and more versatile approaches. frontiersin.org The adoption of microwave-assisted synthesis, for example, has shown promise in accelerating reaction times and improving yields for various quinoline derivatives.
Diversification of Chemical Libraries based on the this compound Scaffold
The this compound core structure serves as a versatile scaffold for the generation of large and diverse chemical libraries. nih.govresearchgate.net By systematically modifying the substituents at various positions of the quinoline ring and the carbohydrazide (B1668358) moiety, chemists can create a vast array of new molecules with potentially enhanced biological activities and improved pharmacokinetic properties. frontiersin.orgresearchgate.net This strategy, often referred to as "scaffold hopping" or lead optimization, aims to explore new chemical spaces and identify compounds with novel mechanisms of action. unito.it Parallel synthesis techniques can be employed to rapidly generate a multitude of derivatives, which can then be screened for their therapeutic potential against a wide range of diseases. researchgate.net The goal is to build a comprehensive library of compounds that can be used to probe biological systems and identify new drug candidates. unito.it
A series of novel quinoline-based carboxylic hydrazides were designed and synthesized as potential anti-tubercular agents. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis. nih.gov Another study focused on the synthesis of new quinoline-3-carbohydrazone derivatives, with some showing notable antimycobacterial activity. utmb.edunih.gov These findings underscore the potential of this scaffold in developing new anti-infective agents. nih.gov
Advanced Mechanistic Studies on Identified Biological Targets
A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. For derivatives of this compound that have shown promising biological activity, future research will involve detailed mechanistic studies to elucidate their mode of action at the molecular level. nih.gov This includes identifying the specific binding site on the target protein, characterizing the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and understanding how these interactions lead to a biological response. walshmedicalmedia.com
Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in determining the three-dimensional structure of the drug-target complex. walshmedicalmedia.com Furthermore, molecular docking and molecular dynamics simulations can provide valuable insights into the binding process and help in the design of more potent and selective inhibitors. walshmedicalmedia.comnih.gov For instance, quinoline derivatives have been identified as inhibitors of enzymes like topoisomerase I, a key target in cancer therapy. nih.govresearchgate.net Mechanistic studies have revealed how these compounds trap the enzyme-DNA complex, leading to cell death. nih.govresearchgate.net
Development of Multi-Target Directed Ligands for Complex Diseases
Many common diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, are complex and multifactorial in nature, involving multiple biological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach may not be sufficient to effectively treat such diseases. nih.gov A promising strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. nih.govresearchgate.net
The quinoline scaffold is well-suited for the design of MTDLs due to its ability to be functionalized at multiple positions. researchgate.net By incorporating different pharmacophores onto the this compound backbone, it may be possible to create hybrid molecules that can modulate multiple targets involved in a particular disease. nih.gov For example, quinoline derivatives have been investigated as multi-target agents for Alzheimer's disease by combining an acetylcholinesterase inhibitory moiety with other functionalities. nih.gov This approach could lead to more effective therapies with improved efficacy and reduced potential for drug resistance. nih.gov
| Therapeutic Area | Potential Targets for MTDLs based on Quinoline Scaffold |
| Cancer | EGFR, DNA Gyrase, Topoisomerase I nih.govresearchgate.netrsc.org |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-A, MAO-B walshmedicalmedia.comnih.gov |
| Infectious Diseases | Mycobacterium tuberculosis targets, DNA Gyrase utmb.edunih.govrsc.org |
| Obesity/Metabolic Disorders | Wnt/β-catenin pathway proteins nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification of new drug candidates. jsr.orgmdpi.com
In the context of this compound, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen large virtual libraries of quinoline derivatives to predict their binding affinity for specific biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govharvard.edu
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of new derivatives based on their chemical structure. nih.gov
ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel quinoline-based drugs with unique mechanisms of action. harvard.edu
The integration of AI and ML into the research pipeline for this compound and its analogs holds immense promise for expediting the discovery of new and effective medicines. jsr.orgmdpi.com
Q & A
Q. How can researchers optimize the synthesis of 6-chloroquinoline-3-carbohydrazide to improve yield and purity?
Methodological Answer:
- Use stepwise synthesis starting with 6-chloroquinoline-3-carbonitrile as a precursor (analogous to methods for related chloroquinoline derivatives).
- Optimize reaction conditions by testing catalysts (e.g., Pd/C) and solvents (e.g., DMF) under controlled heating (80–120°C). Monitor progress via TLC or HPLC .
- Purify intermediates via column chromatography or recrystallization. Final hydrazide formation can be achieved using hydrazine hydrate in ethanol under reflux .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the quinoline backbone and hydrazide functional group (e.g., NH peaks at δ 4–5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .
Advanced Research Questions
Q. How can selective functionalization of this compound be achieved for targeted applications?
Methodological Answer:
- Buchwald-Hartwig Amination : Introduce amines at the 2-position of the quinoline core using palladium catalysts (e.g., Xantphos/Pd(dba)) and lithium bis(trimethylsilyl)amide as an ammonia equivalent .
- Nucleophilic Substitution : Replace the 6-chloro group with thiols or alkoxides under basic conditions (e.g., KCO in DMSO at 60°C) .
Q. What mechanistic approaches resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzyme-specific (e.g., kinase inhibition) assays to rule off-target effects .
- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify structure-activity relationships (SAR) conflicting with prior studies .
Q. How can computational methods predict the reactivity and binding modes of this compound?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., hydrazide formation) using Gaussian or ORCA software to assess activation energies.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like DNA gyrase or topoisomerase IV. Validate with MD simulations .
Q. What strategies address discrepancies between in vitro and in vivo toxicity profiles of this compound analogs?
Methodological Answer:
- ADMET Profiling : Perform hepatic microsomal stability assays and plasma protein binding studies to predict pharmacokinetic bottlenecks.
- Rodent Models : Conduct acute toxicity studies (OECD 423) with histopathological analysis to correlate in vitro cytotoxicity (e.g., IC) with organ-specific effects .
Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
